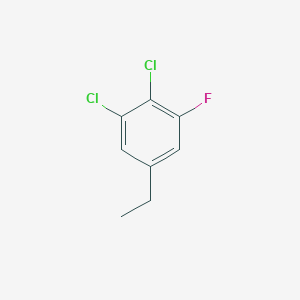
1,2-Dichloro-5-ethyl-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-5-ethyl-3-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms, one by a fluorine atom, and one by an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-5-ethyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination and fluorination of ethylbenzene derivatives under controlled conditions. The process may include steps such as diazotization and reduction, bromination, and further transformation of intermediate compounds .
化学反应分析
Types of Reactions
1,2-Dichloro-5-ethyl-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where electrophiles replace one of the substituents on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene compounds.
科学研究应用
1,2-Dichloro-5-ethyl-3-fluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Dichloro-5-ethyl-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .
相似化合物的比较
Similar Compounds
- 1,2-Dichloro-3-fluorobenzene
- 1,2-Dichloro-4-ethylbenzene
- 1,3-Dichloro-5-fluorobenzene
Uniqueness
1,2-Dichloro-5-ethyl-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
分子式 |
C8H7Cl2F |
|---|---|
分子量 |
193.04 g/mol |
IUPAC 名称 |
1,2-dichloro-5-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-3-6(9)8(10)7(11)4-5/h3-4H,2H2,1H3 |
InChI 键 |
GTZKCTPTGJMUAZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)
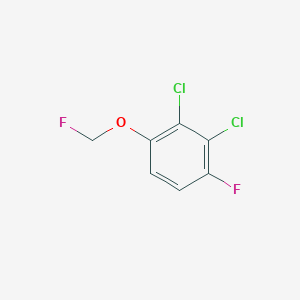

![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)
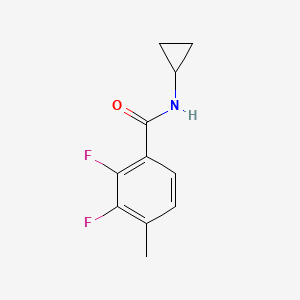
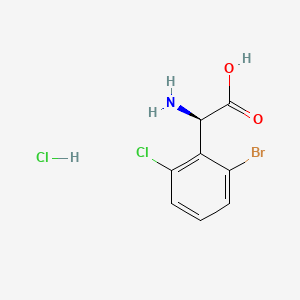
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)


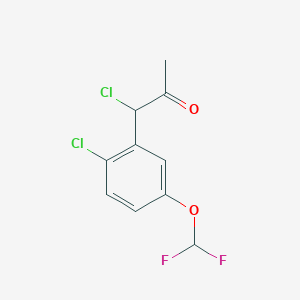
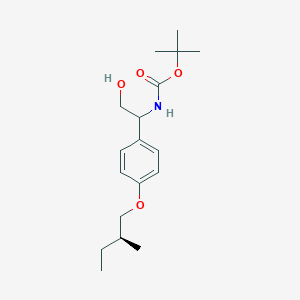
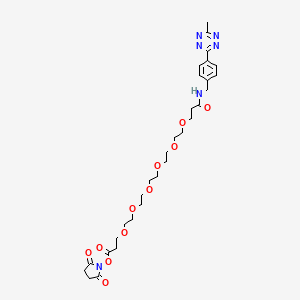
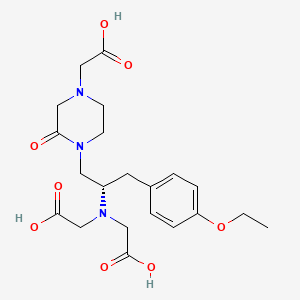
![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
